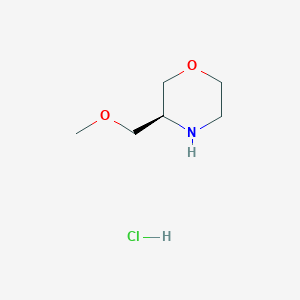

(S)-3-(甲氧基甲基)吗啉盐酸盐

描述

The compound "(S)-3-(Methoxymethyl)morpholine hydrochloride" is a chiral morpholine derivative. Morpholine analogs have been extensively studied due to their potential pharmacological activities. For instance, (S)-3-[(benzyloxy)methyl]morpholine hydrochloride has been reported to exhibit appetite-suppressant activity without affecting the release or uptake of conventional neurotransmitters such as noradrenaline, dopamine, or serotonin . Similarly, chiral alkoxymethyl morpholine analogs have been synthesized and identified for their selective antagonistic activity on dopamine D4 receptors, indicating their potential in treating disorders related to dopamine dysregulation .

Synthesis Analysis

The synthesis of morpholine derivatives involves multiple steps, including cyclization reactions, reductions, and acidifications. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved through a divergent synthetic method starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, resulting in a yield of 62.3% . The resolution of racemic mixtures into their enantiomers is also a critical step in the synthesis of chiral morpholine compounds, as demonstrated in the synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The chiral center in these molecules is crucial for their biological activity, as the activity can significantly differ between enantiomers. For instance, the (R) enantiomer of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride was not found to be anorexiant, highlighting the importance of chirality in the pharmacological profile of these compounds .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including alkylation, acylation, and cleavage of protecting groups. The cleavage of the methoxymethyl group in the synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol was achieved using catalytic amounts of p-toluenesulfonic acid in methanol . These reactions are essential for modifying the chemical structure and tailoring the pharmacological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the morpholine ring can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. The characterization of these compounds typically involves spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structure .

科学研究应用

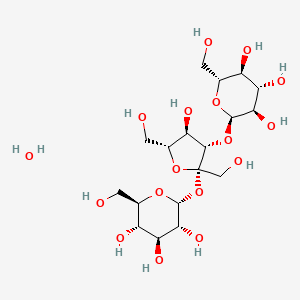

合成与表征

(S)-3-(甲氧基甲基)吗啉盐酸盐已用于各种合成和表征研究中。一个值得注意的例子是3-甲基-2-(4-甲氧基苯基)吗啉盐酸盐的合成,通过环化反应、还原和酸化实现,产率高达62.3%。该化合物的结构使用红外、1H NMR和MS技术进行确认,强调了该路线的高效和高产率(谭斌,2011)。

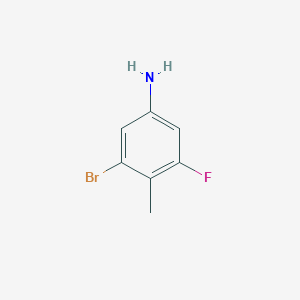

先进的合成技术

已经采用创新技术来合成(S)-3-(甲氧基甲基)吗啉盐酸盐的衍生物。例如,新颖的合成方法导致顺式-3,5-二取代吗啉衍生物的产生,利用非对映选择性转化和亲核取代反应(D'hooghe等人,2006)。此外,该化合物作为与钯(II)和汞(II)络合的前体,导致合成具有表征晶体结构的金属有机配合物,这表明其在高级化学合成中的潜力(辛格等人,2000)。

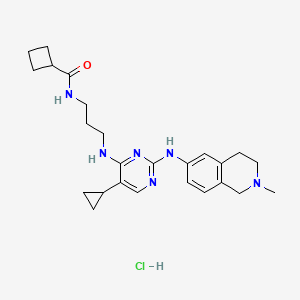

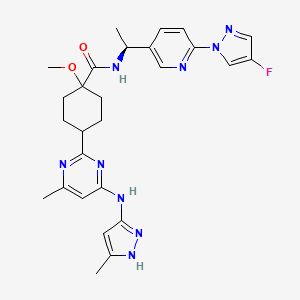

在药物化学和药物合成中的作用

(S)-3-(甲氧基甲基)吗啉盐酸盐是药物化学中的一个重要组成部分。它一直是取代磺酰胺特异性立体合成中的重要工具,突出了它在为制药应用创建对映体纯吗啉构件块中的重要性(Stojiljkovic等人,2022)。此外,它参与合成各种其他中间体和化合物,如在许多研究中所见,强调了它在药物开发和化学研究中的多功能性和重要性(胡爱喜,2005)。

属性

IUPAC Name |

(3S)-3-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHMLTGBCWLCIW-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693464 | |

| Record name | (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218595-25-6 | |

| Record name | (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

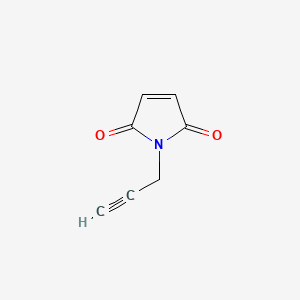

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)